molecular formula C7H12O3 B3433485 3,3-Dimethyl-2-oxopentanoic acid CAS No. 34906-91-7

3,3-Dimethyl-2-oxopentanoic acid

Cat. No.: B3433485
CAS No.: 34906-91-7
M. Wt: 144.17 g/mol
InChI Key: VOOLHWPXPFEYAH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxopentanoic acid is an organic compound with the molecular formula C7H12O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-oxopentanoic acid typically involves the halogenation of 3,3-dimethylbutyric acid with a halogenating agent in an organic solvent to obtain an intermediate product. This intermediate then undergoes hydrolysis to yield the corresponding hydrolyzed product. Finally, in the presence of a TEMPO catalyst, the hydrolyzed product is oxidized using an oxidant, followed by acidification to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and minimize environmental impact. The process involves optimized reaction conditions, including controlled temperatures and the use of environmentally benign solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

    Oxidation: Produces carboxylic acids or esters.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-2-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of biochemical reactions, including enzyme catalysis and metabolic processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • 3,3-Dimethyl-2-oxobutyric acid
  • 2-Oxopentanoic acid
  • 3-Methyl-2-oxopentanoic acid

Comparison: 3,3-Dimethyl-2-oxopentanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of two methyl groups at the 3-position enhances its steric hindrance and influences its chemical behavior, making it more selective in certain reactions.

Properties

IUPAC Name

3,3-dimethyl-2-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-7(2,3)5(8)6(9)10/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOLHWPXPFEYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301409
Record name 3,3-Dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34906-91-7
Record name 3,3-Dimethyl-2-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34906-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-2-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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